molecular formula C18H17BrN2O3 B4235399 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4235399
M. Wt: 389.2 g/mol
InChI Key: YXNNFHZHVGVRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as BMB or BMB-4 and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B).

Mechanism of Action

BMB exerts its effects by binding to the active site of 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, thereby inhibiting its activity and increasing insulin sensitivity. This results in improved glucose uptake by cells and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, BMB has also been shown to have other biochemical and physiological effects. For example, BMB has been shown to inhibit the growth and proliferation of cancer cells, possibly by interfering with signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMB is its specificity for 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of BMB is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on BMB. One area of interest is in the development of more potent and selective inhibitors of 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, which could have even greater therapeutic potential in the treatment of diabetes and other metabolic disorders. Additionally, further studies are needed to better understand the mechanisms underlying the effects of BMB on cancer cells, which could lead to the development of new cancer therapies. Finally, there is also potential for the use of BMB in other areas of research, such as neuroscience and immunology, where 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been implicated in various processes.

Scientific Research Applications

BMB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of diabetes and obesity, where BMB has been shown to be a potent inhibitor of 2-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, a protein that plays a key role in insulin signaling and glucose metabolism.

properties

IUPAC Name

2-bromo-N-[3-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNFHZHVGVRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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